molecular formula C10H16N2O B14837816 2,6-Bis(dimethylamino)phenol

2,6-Bis(dimethylamino)phenol

Cat. No.: B14837816
M. Wt: 180.25 g/mol
InChI Key: NEYJHPGWCFIKBJ-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)phenol (CAS: 15827-34-6) is a phenolic compound featuring dimethylamino (-N(CH₃)₂) groups at the 2 and 6 positions of the aromatic ring. Its molecular formula is C₁₃H₂₂N₂O₂, with a molecular weight of 238.33 g/mol . The dimethylamino substituents confer strong electron-donating properties, enhancing its solubility in polar solvents and reactivity in coordination chemistry, as evidenced by its role in mercury(II) halide complexes . Derivatives of this compound, such as 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol (CAS: 5684-12-8), exhibit additional functional groups (e.g., methoxy) that modulate steric and electronic characteristics .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2,6-bis(dimethylamino)phenol

InChI

InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(10(8)13)12(3)4/h5-7,13H,1-4H3

InChI Key

NEYJHPGWCFIKBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(dimethylamino)phenol can be synthesized through several methods. One common synthetic route involves the reaction of phenol with formaldehyde and dimethylamine. The reaction typically occurs under basic conditions, where phenol is first deprotonated to form phenoxide, which then reacts with formaldehyde to form a hydroxymethyl intermediate. This intermediate subsequently reacts with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2,6-Bis(dimethylamino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used as an antioxidant in the stabilization of lubricants and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
2,6-Bis(dimethylamino)phenol (15827-34-6) C₁₃H₂₂N₂O₂ -N(CH₃)₂ at 2,6; -OH at 4 Coordination chemistry, intermediates
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (88-27-7) C₁₇H₂₉NO -C(CH₃)₃ at 2,6; -CH₂N(CH₃)₂ at 4 Antioxidant in lubricants, thermal stability
Phenol, 2,6-dimethoxy (91-10-1) C₈H₁₀O₃ -OCH₃ at 2,6; -OH at 4 Bioactive (plant extracts), GC-MS marker
2,6-Bis(1,1-dimethylethyl)-4-(diphenylamino)phenol (10419-65-5) C₂₆H₃₁NO -C(CH₃)₃ at 2,6; -N(C₆H₅)₂ at 4 UV stabilization, polymer additives
Key Observations:
  • Electron-Donating Groups: Dimethylamino (-N(CH₃)₂) groups enhance basicity and metal-coordination ability compared to methoxy (-OCH₃) or tert-butyl (-C(CH₃)₃) groups .
  • Steric Effects: Bulky tert-butyl groups in 88-27-7 provide superior steric hindrance, protecting the phenolic -OH group from oxidation, making it a potent antioxidant .
  • Bioactivity: Methoxy-substituted phenols (e.g., 2,6-dimethoxyphenol) are prevalent in plant extracts (e.g., Cola pachycarpa), where they contribute to antimicrobial or antioxidant activities .

Physicochemical Properties

Property This compound 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol 2,6-Dimethoxyphenol
Molecular Weight (g/mol) 238.33 263.42 154.16
Boiling Point (°C) 320.2 320–350 (estimated) 285–290
Solubility Polar solvents Low polarity (lipophilic) Ethanol, ether
Melting Point (°C) 147.4 140–145 56–58
LogP (Octanol-Water) ~1.5 (estimated) ~5.2 ~1.8
  • Lipophilicity: Tert-butyl derivatives (e.g., 88-27-7) exhibit higher LogP values, favoring use in non-polar matrices like lubricants .
  • Thermal Stability : The tert-butyl analog’s higher boiling point aligns with its application in high-temperature environments .

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